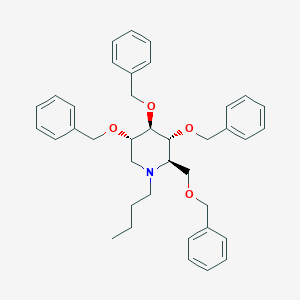

Tetrabenzyl Miglustat

Description

Historical Context of Iminosugar Discovery and Early Research

The scientific journey of iminosugars began in the mid-20th century. In 1966, the first synthesis of 1-deoxynojirimycin (B1663644) (DNJ), a key iminosugar, was reported. axios-research.com Almost concurrently, nojirimycin (B1679825) was isolated from Streptomyces bacteria and its antibiotic properties were identified. axios-research.com A significant milestone occurred in 1976 when DNJ, isolated from natural sources, was discovered to be an α-glucosidase inhibitor. medrxiv.orgaxios-research.com This finding sparked immense interest in iminosugar research. axios-research.com Early investigations also revealed the potential of iminosugars in treating various diseases, with derivatives of DNJ, such as N-hydroxyethyl-DNJ (miglitol) and N-butyl-DNJ (miglustat), later being developed into medications for diabetes and Gaucher's disease, respectively. medrxiv.orggoogle.com

Structural Classification of Iminosugars with Glycosidase Inhibitory Properties

Iminosugars are classified based on their ring structure, which mimics that of monosaccharides. nih.govgoogle.com The most common naturally occurring iminosugars feature five- or six-membered rings, such as pyrrolidines, piperidines, and their bicyclic counterparts like indolizidines and pyrrolizidines. nih.govgoogle.com Their structural similarity to the transition state of glycosidic bond cleavage allows them to act as potent and selective inhibitors of glycosidases, the enzymes that catalyze this reaction. google.comacs.org The polyhydroxylated nature and the presence of the endocyclic nitrogen atom are key to their inhibitory activity. nih.gov

N-Alkyl Substitution as a Strategy for Modulating Iminosugar Bioactivity

The therapeutic potential of iminosugars can be fine-tuned through chemical modification, with N-alkylation being a particularly effective strategy. nih.govbeilstein-journals.org Attaching an alkyl chain to the nitrogen atom of the iminosugar ring can significantly enhance the compound's biological activity, lipophilicity, and bioavailability. nih.gov The length and nature of the N-alkyl substituent can influence the selectivity and potency of the iminosugar's interaction with target enzymes. nih.govwikipedia.orgveeprho.com For instance, studies on N-alkylated deoxynojirimycin derivatives have shown that the length of the alkyl chain can have a remarkable effect on their glycosidase inhibitory profile. nih.govveeprho.com This strategy has been crucial in the development of therapeutic agents like miglustat (B1677133) (N-butyldeoxynojirimycin). libretexts.org

Overview of Miglustat (N-butyldeoxynojirimycin) as a Reference Iminosugar in Glycobiology Research

Miglustat (N-butyldeoxynojirimycin) is a synthetic analogue of D-glucose and a prominent example of an N-alkylated iminosugar. google.comchim.it It functions as a competitive and reversible inhibitor of glucosylceramide synthase, a key enzyme in the biosynthesis of most glycosphingolipids. chim.itvulcanchem.com This mechanism of action, known as substrate reduction therapy, is the basis for its use in treating type I Gaucher disease, a lysosomal storage disorder characterized by the accumulation of glucosylceramide. vulcanchem.com Miglustat is also approved for the treatment of Pompe disease and has been investigated for other conditions like Niemann-Pick disease type C and Tay-Sachs disease. google.comgoogle.comlibretexts.orggoogle.com Its development and clinical application have solidified the importance of N-alkylated iminosugars in glycobiology and medicine.

Significance of Benzylated Iminosugar Intermediates in Synthetic Organic Chemistry and Drug Discovery

In the synthesis of complex iminosugars and their derivatives, protecting groups play a crucial role. Benzyl (B1604629) ethers are frequently employed as "permanent" protecting groups for the hydroxyl functionalities of the iminosugar core. wikipedia.org The use of benzylated intermediates, such as Tetrabenzyl Miglustat, is significant for several reasons. These intermediates are stable and allow for selective modifications at other positions of the molecule, such as N-alkylation. The benzyl groups can then be removed under specific conditions, typically through hydrogenolysis, to yield the final, deprotected iminosugar. nih.gov The strategic use of benzylated intermediates facilitates the efficient and stereoselective synthesis of a wide range of iminosugar-based compounds for drug discovery and chemical biology research. wikipedia.org this compound serves as a key precursor in the synthesis of Miglustat and its analogs, highlighting the importance of such protected intermediates in pharmaceutical manufacturing.

Properties

Molecular Formula |

C38H45NO4 |

|---|---|

Molecular Weight |

579.8 g/mol |

IUPAC Name |

(2R,3R,4R,5S)-1-butyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine |

InChI |

InChI=1S/C38H45NO4/c1-2-3-24-39-25-36(41-27-32-18-10-5-11-19-32)38(43-29-34-22-14-7-15-23-34)37(42-28-33-20-12-6-13-21-33)35(39)30-40-26-31-16-8-4-9-17-31/h4-23,35-38H,2-3,24-30H2,1H3/t35-,36+,37-,38-/m1/s1 |

InChI Key |

DZPAABGOOAWABR-OQYJSAOUSA-N |

Isomeric SMILES |

CCCCN1C[C@@H]([C@H]([C@@H]([C@H]1COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Canonical SMILES |

CCCCN1CC(C(C(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Miglustat Class Iminosugars

Enzyme Inhibition Kinetics and Specificity

The therapeutic effect of miglustat (B1677133) is rooted in its specific interaction with the enzyme glucosylceramide synthase (UGCG). patsnap.compatsnap.com This enzyme is pivotal as it catalyzes the first committed step in the biosynthesis of most glycosphingolipids. nih.gov

Inhibition of Glucosylceramide Synthase (UGCG)

Miglustat functions as an inhibitor of glucosylceramide synthase, also known as ceramide-specific glucosyltransferase. drugbank.com This enzyme facilitates the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. portico.orgacs.org By hindering this initial step, miglustat effectively reduces the rate of synthesis for a wide array of downstream glycosphingolipids that use glucosylceramide as a precursor. patsnap.comdrugbank.com This mechanism is the foundation of substrate reduction therapy (SRT), which aims to balance the rate of biosynthesis of these lipids with their impaired rate of degradation in certain metabolic disorders. mdpi.comnih.gov

Investigation of Inhibitory Potency (IC50 values) against UGCG

The inhibitory potency of miglustat-class iminosugars against glucosylceramide synthase has been quantified through IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half. The IC50 for miglustat (N-butyldeoxynojirimycin, NB-DNJ) varies depending on the specific assay conditions and cell type, but is generally reported to be in the micromolar range, between 20 and 50 μM. nih.gov More potent analogs have been developed, such as N-(5-adamantane-1-yl-methoxypentyl) deoxynojirimycin, which exhibits a significantly lower IC50 of 150 nM. nih.gov Another potent inhibitor, eliglustat, has an IC50 value of 0.024 μM (24 nM). nih.gov

| Compound | Synonym | IC50 Value against UGCG |

|---|---|---|

| Miglustat | N-butyldeoxynojirimycin (NB-DNJ) | 20 - 50 µM |

| Eliglustat | N/A | 0.024 µM (24 nM) |

| N-(5-adamantane-1-yl-methoxypentyl) deoxynojirimycin | AMP-DNM | 0.150 µM (150 nM) |

Reversible and Competitive Nature of Enzyme Binding

The inhibition of glucosylceramide synthase by miglustat is both competitive and reversible. drugbank.comoup.comconsensus.app Studies have shown that miglustat competes with ceramide for binding to the enzyme. oup.com This competitive inhibition means that the drug binds to the same active site on the enzyme that the natural substrate, ceramide, would normally bind to. The binding is reversible, indicating that the inhibitor can dissociate from the enzyme, allowing the enzyme to regain its function if the inhibitor is removed. drugbank.comconsensus.app

Substrate Reduction Theory in Lysosomal Storage Disorders (LSDs) Research

Substrate reduction therapy (SRT) is a therapeutic strategy for lysosomal storage disorders that aims to decrease the synthesis of the substrate that accumulates due to a genetic defect. mdpi.commdpi.comnih.gov This approach is designed to restore a balance between the rate of biosynthesis and the impaired rate of catabolism of the specific substrate. mdpi.comnih.gov

Modulation of Glycosphingolipid Biosynthesis Pathways

By inhibiting glucosylceramide synthase, the first enzyme in the pathway, miglustat modulates the entire biosynthetic cascade of glucosylceramide-based glycosphingolipids. oup.commdpi.comnih.gov This upstream inhibition leads to a reduced production of glucosylceramide, which is the fundamental building block for hundreds of more complex glycosphingolipids, including gangliosides. portico.orgnih.govmdpi.com The goal of this modulation is not to completely halt production, but to reduce it to a level where the cell's residual catabolic enzyme activity can cope with the amount of substrate, thereby preventing its accumulation. mdpi.comnih.gov

Intracellular Trafficking and Distribution in Cellular Models

While Tetrabenzyl Miglustat serves as a lipophilic prodrug to enhance bioavailability, its intracellular activity is mediated by its active form, Miglustat. Upon cellular entry, the benzyl (B1604629) groups are presumed to be cleaved, releasing Miglustat to exert its therapeutic effects. The intracellular journey and distribution of Miglustat are crucial to understanding its mechanisms of action, primarily involving the cytosolic enzyme glucosylceramide synthase and exhibiting profound effects on the endosomal-lysosomal system.

Studies in various cellular models of lysosomal storage disorders have provided insights into the subcellular localization and impact of Miglustat. The compound's ability to traverse cellular membranes allows it to reach its primary target in the cytoplasm and subsequently influence processes within organelles like the lysosome.

In a cellular model of Gaucher disease using HL60 cells, treatment with a chemical inhibitor of glucocerebrosidase led to the lysosomal accumulation of glucosylceramide. The introduction of Miglustat at concentrations between 50 and 500 μM was shown to prevent this pathological substrate accumulation, indicating that a therapeutically effective concentration of the drug reaches the relevant cellular compartments. portico.org

Research on fibroblasts from patients with a congenital disorder of glycosylation (DHDDS), which presents with Niemann-Pick C-like endolysosomal dysfunction, has demonstrated Miglustat's significant impact on lysosomal volume and lipid storage. mdpi.com Treatment of these patient-derived fibroblasts with 50 μM Miglustat for 14 days resulted in a quantifiable reduction in lysosomal size and stored lipids. mdpi.com

Specifically, the elevated lysosomal volume in DHDDS patient cell lines, as measured by LysoTracker staining, was reduced by approximately 1.4-fold following Miglustat treatment. mdpi.com This treatment also led to a significant decrease in the lysosomal accumulation of ganglioside GM1, with a reduction of about 1.5-fold. mdpi.com These findings underscore Miglustat's activity within the endolysosomal system, where it helps to alleviate the phenotypic consequences of impaired lipid trafficking.

The following tables summarize the key findings from cellular model studies regarding the effects of Miglustat on intracellular compartments.

Table 1: Effect of Miglustat on Lysosomal Volume in DHDDS Patient Fibroblasts

| Cell Line | Treatment | Fold Change in LysoTracker Area (vs. Untreated Control) |

| DHDDS Patient Fibroblasts | 50 μM Miglustat (14 days) | ~1.4-fold decrease |

Table 2: Effect of Miglustat on Lysosomal Ganglioside GM1 Accumulation in DHDDS Patient Fibroblasts

| Cell Line | Treatment | Fold Change in GM1 Punctate Staining (vs. Untreated Control) |

| DHDDS Patient Fibroblasts | 50 μM Miglustat (14 days) | ~1.5-fold decrease |

In addition to its direct inhibitory effects, there is evidence suggesting a chaperone-like role for Miglustat in certain contexts. In tissue culture systems for Gaucher's disease, imino sugars, including Miglustat, have been observed to bind to mutant forms of the glucocerebrosidase enzyme. This interaction can facilitate the correct folding and trafficking of the enzyme from the endoplasmic reticulum to the lysosome, thereby increasing its functional activity within the lysosome. This indicates that Miglustat's distribution is not limited to the cytosol but also involves interaction with proteins within the secretory pathway.

While these studies highlight the subcellular compartments where Miglustat is active and exerts its effects, detailed kinetic studies tracking the real-time movement and quantitative distribution of the molecule across different organelles are not extensively available. The development of tagged or fluorescently-labeled Miglustat analogues could provide more precise data on its uptake mechanism, trafficking pathways, and steady-state concentrations within various intracellular compartments. nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Rational Design of Iminosugar Analogs

Influence of N-Alkyl Chain Length on Enzyme Inhibition and Cellular Uptake

The length and nature of the N-alkyl substituent on the iminosugar ring are critical determinants of both enzyme inhibition and cellular uptake. Research has consistently shown that modifying the N-alkyl chain can dramatically alter the biological properties of these compounds.

For instance, studies on N-alkylated deoxynojirimycins (DNJs) have demonstrated that increasing the length of the alkyl chain can have varied effects on different enzymes. While it may have little impact on α-glucosidase activity, a longer chain can significantly increase the inhibition of ceramide-specific glucosyltransferase researchgate.net. This suggests that the active site of different enzymes can accommodate N-alkyl chains of varying lengths, a principle that can be exploited for designing selective inhibitors.

Furthermore, the lipophilicity conferred by the alkyl chain plays a crucial role in the molecule's ability to cross cell membranes. An increase in the length of the alkyl chain generally leads to higher lipophilicity, which can facilitate transport through the cell membrane and enhance cellular uptake researchgate.net. This increased intracellular concentration can contribute to greater efficacy. However, this increased lipophilicity can also lead to higher cytotoxicity, a factor that must be carefully balanced in drug design researchgate.netnih.gov. N-alkylated derivatives of D-fagomine and other iminosugars have shown that cytotoxicity increases with the length of the alkyl chain nih.gov.

The table below summarizes the effect of N-alkyl chain length on the activity of iminosugar analogs based on findings from various studies.

| N-Alkyl Chain Length | Effect on α-Glucosidase Inhibition | Effect on Ceramide-Specific Glucosyltransferase Inhibition | Cellular Uptake & Cytotoxicity |

| Short (e.g., butyl) | Moderate inhibition | Moderate inhibition | Lower lipophilicity, moderate uptake |

| Medium (e.g., nonyl) | Variable, can be similar to shorter chains | Increased inhibition | Increased lipophilicity and uptake |

| Long (e.g., dodecyl) | Variable, can be similar to shorter chains | Significantly increased inhibition | Higher lipophilicity, enhanced uptake, and increased cytotoxicity |

This table provides a generalized summary based on available research; specific activities can vary depending on the iminosugar core and the specific enzyme.

Modifying Glycosidase Selectivity through Iminosugar Derivatization

Achieving selectivity for a specific glycosidase is a major goal in the design of iminosugar-based therapeutics. Derivatization of the iminosugar scaffold at various positions is a key strategy to modulate this selectivity. Subtle changes in the structure can lead to significant differences in which enzymes are inhibited.

For example, the introduction of different substituents on the nitrogen atom can fine-tune the inhibitory profile. Studies have shown that even small modifications to the N-substituent can result in remarkable enzyme specificity nih.gov. The addition of aromatic rings or other functional groups can create new interactions within the enzyme's active site, favoring binding to one enzyme over another. For instance, N-dodecyl-D-fagomine specifically inhibits α-D-glucosidase activity in cell lysates, while a dodecyl derivative of a methylpyrrolidine-diol specifically inhibits α-L-fucosidase nih.gov.

Multivalency, the strategy of linking multiple iminosugar units together, has also emerged as a powerful approach to enhance both affinity and selectivity researchgate.netresearchgate.net. Iminosugar clusters have demonstrated increased inhibitory potency and improved enzymatic selectivity compared to their monovalent counterparts researchgate.net. This "multivalent effect" is thought to arise from the ability of the clustered molecule to engage with multiple binding sites on the enzyme or enzyme complex, leading to a stronger and more specific interaction researchgate.net.

Design Principles for Enhanced Glycosidase Chaperone Activity

Pharmacological chaperones are small molecules that can stabilize mutant enzymes, facilitating their correct folding and trafficking, thereby restoring partial or full activity. Iminosugars are a prominent class of pharmacological chaperones, and their design is guided by several key principles.

A critical factor for a successful chaperone is a high affinity for the target enzyme at the neutral pH of the endoplasmic reticulum (where protein folding occurs) and a lower affinity at the acidic pH of the lysosome (where the enzyme should be active) nih.gov. This pH-dependent binding is crucial to ensure that the chaperone assists in folding and trafficking but does not inhibit the enzyme at its site of action. The installation of an additional amino group onto the iminosugar has been proposed as a strategy to modulate this pH-selective binding acs.org.

The stereochemistry and the nature of substituents on the iminosugar are also vital for chaperone activity nih.gov. For example, sp2-iminosugars with an l-ido configuration have shown high selectivity for glucocerebrosidase, the enzyme deficient in Gaucher disease nih.gov. The chaperoning ability is strongly dependent on the structure of the glycone-like skeleton and the nature of non-glycone substituents nih.gov.

Stereochemical Requirements for Optimal Biological Activity

The three-dimensional arrangement of atoms, or stereochemistry, is a fundamental aspect of the biological activity of iminosugars . Since these molecules mimic the structure of natural carbohydrate substrates, their interaction with enzymes is highly dependent on the precise orientation of their hydroxyl groups and other substituents.

The configuration of the hydroxyl groups on the iminosugar ring determines its resemblance to a specific monosaccharide (e.g., glucose, mannose, galactose) and thus its selectivity for the corresponding glycosidases. For instance, 1-deoxynojirimycin (B1663644) (DNJ), the parent compound of miglustat (B1677133), has a D-gluco configuration, which accounts for its activity against α-glucosidases nih.gov. In contrast, iminosugars with an L-ido configuration have been found to be selective for glucocerebrosidase nih.gov.

Studies have shown that even inverting the configuration at a single stereocenter can lead to a complete loss of activity against a particular enzyme while potentially gaining activity against another nih.govsemanticscholar.orgresearchgate.net. This highlights the strict stereochemical requirements of the enzyme's active site. The activity of N-substituted l-iminosugars has been shown to be strictly dependent on the iminosugar's chirality, with enantiomers of active compounds showing no effect acs.org. Therefore, stereocontrolled synthesis is essential in the development of iminosugar-based drugs.

Computational Chemistry and Molecular Modeling Approaches in Iminosugar Design

Computational chemistry and molecular modeling have become indispensable tools in the rational design of iminosugar analogs tandfonline.comresearchgate.net. These methods provide insights into the interactions between iminosugars and their target enzymes at an atomic level, guiding the synthesis of more potent and selective inhibitors.

Both ligand-based and structure-based drug design approaches are employed in the development of new iminosugars. Ligand-based design focuses on the analysis of a set of known active molecules to derive a pharmacophore model, which describes the essential structural features required for activity. This approach is useful when the three-dimensional structure of the target enzyme is unknown.

Structure-based drug design, on the other hand, relies on the known crystal structure of the target enzyme nih.gov. By visualizing the active site, researchers can design iminosugar analogs that fit snugly and form favorable interactions with key amino acid residues. This approach has been successfully used to design potent inhibitors of endoplasmic reticulum α-glucosidase I nih.govnih.gov. The process often involves synthesizing inhibitors designed to interact with multiple subsites within the enzyme's active site nih.govnih.gov.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the iminosugar) when bound to a receptor (the enzyme) nih.gov. This method is used to screen virtual libraries of iminosugar analogs and to prioritize candidates for synthesis and biological testing tandfonline.comresearchgate.net. Docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity frontiersin.org.

Molecular dynamics (MD) simulations provide a more dynamic picture of the iminosugar-enzyme complex, simulating the movement of atoms over time nih.govacs.org. MD simulations can assess the stability of the complex and reveal conformational changes that occur upon ligand binding frontiersin.orgmdpi.com. This information is crucial for understanding the mechanism of inhibition and for designing inhibitors with improved binding characteristics acs.org. For example, MD simulations have been used to study the binding mechanism of 1-deoxynojirimycin to β-glucosidase, providing insights into the protonation states of the inhibitor and the enzyme's active site residues acs.org.

Advanced Chemical Modifications and Prodrug Strategies for Iminosugar Delivery

Prodrug Concepts in Drug Design and Development

Improving Physicochemical Properties through Derivatization

Chemical derivatization is a fundamental technique in prodrug design used to modify the physicochemical characteristics of a drug, such as solubility, stability, and lipophilicity. nih.govnih.gov For instance, a highly polar drug with poor membrane permeability can be made more lipophilic by masking polar functional groups, such as hydroxyls or amines, with non-polar moieties. nih.govebrary.netresearchgate.net Conversely, a poorly water-soluble drug can be derivatized with hydrophilic groups, like phosphates or esters, to enhance its aqueous solubility. nih.govmdpi.com

Miglustat (B1677133), an iminosugar, is highly soluble in water. nih.gov Its structure contains multiple hydroxyl groups that contribute to this high polarity. Derivatization of these hydroxyl groups, for example by creating benzyl (B1604629) ethers as in Tetrabenzyl Miglustat, would fundamentally alter its physicochemical properties. The four benzyl groups would mask the polar hydroxyls, significantly increasing the molecule's lipophilicity and rendering it practically insoluble in water while increasing its solubility in lipid environments.

Table 1: Comparison of Physicochemical Properties of a Parent Drug vs. a Lipophilic Prodrug

| Property | Parent Drug (e.g., Miglustat) | Lipophilic Prodrug (e.g., this compound) | Rationale for Change |

| Aqueous Solubility | High | Low | Masking of polar hydroxyl groups by lipophilic benzyl groups reduces interaction with water. |

| Lipophilicity (LogP) | Low (e.g., -0.6 for Miglustat) nih.gov | High | Addition of four aromatic benzyl groups significantly increases the non-polar character. |

| Membrane Permeability | Low (due to high polarity) | High (theoretically) | Increased lipophilicity facilitates passive diffusion across lipid-rich biological membranes. |

| Chemical Stability | Stable | Generally stable, but the ether linkage is the point of designed cleavage. | Benzyl ethers are chemically stable protecting groups. nih.gov |

Strategies for Enhanced Absorption and Distribution

A primary application of the prodrug approach is to enhance a drug's absorption and modify its distribution profile. nih.govnih.gov By increasing a drug's lipophilicity, its ability to passively diffuse across the lipid bilayers of cell membranes, such as those in the gastrointestinal tract or the blood-brain barrier, can be significantly improved. mdpi.comnih.gov This is particularly relevant for polar molecules that are otherwise poorly absorbed. ebrary.net

The conversion of a polar drug into a more lipophilic prodrug can lead to:

Improved Oral Bioavailability: Enhanced absorption from the gastrointestinal tract. researchgate.net

Increased Brain Penetration: Facilitated passage across the blood-brain barrier for drugs targeting the central nervous system. mdpi.comnih.gov

Modified Tissue Distribution: Lipophilic compounds may accumulate in adipose tissues, potentially creating a reservoir for sustained release of the active drug. nih.gov

For a compound like Miglustat, which has polar characteristics, creating a tetrabenylated derivative represents a classic strategy to drastically increase lipophilicity. This modification is designed to improve its permeation across biological membranes. ebrary.netmdpi.com

Targeted Delivery Approaches via Prodrug Design

Modern prodrug design increasingly focuses on targeted delivery, aiming to release the active drug specifically at the site of action. researchgate.netnih.govnih.gov This approach enhances efficacy while minimizing systemic toxicity and off-target effects. ijnrd.org

Targeting can be achieved through several mechanisms:

Enzyme-Specific Activation: Designing a prodrug that is activated by an enzyme predominantly found in the target tissue. ijnrd.orgacs.org For example, certain proteases or phosphatases that are overexpressed in tumor cells can be exploited to cleave a prodrug linker and release a cytotoxic agent locally. acs.orgbioengineer.org

Transporter-Mediated Uptake: Attaching a promoiety that is a substrate for a specific transporter protein expressed on the target cells can facilitate selective uptake of the prodrug. nih.govmdpi.com

pH-Sensitive Release: Utilizing the lower pH environment of tumors or intracellular compartments like endosomes and lysosomes to trigger the cleavage of an acid-labile linker. nih.gov

This targeted approach requires a detailed understanding of the physiological and biochemical differences between the target tissue and healthy tissues. nih.gov

Chemical Linkers and Triggering Mechanisms for Prodrug Activation

The connection between the parent drug and the promoiety is a critical component of a prodrug's design. This "linker" must be stable enough to keep the prodrug intact during its transit to the target site but labile enough to be cleaved under specific physiological conditions to release the active drug. symeres.com The cleavage is initiated by a "triggering mechanism." nih.gov

Common triggering mechanisms include:

Enzymatic Hydrolysis: This is the most common activation mechanism, relying on ubiquitous enzymes like esterases, peptidases, and phosphatases to hydrolyze ester, amide, or phosphate (B84403) bonds. researchgate.net

Chemical Hydrolysis: Some linkers are designed to be unstable at specific pH values, such as the acidic environment of the stomach or lysosomes. nih.gov Hydrazone linkers, for example, are known to be acid-sensitive. nih.gov

Reductive or Oxidative Cleavage: The unique redox environment in certain tissues or cells (e.g., high levels of glutathione (B108866) in tumor cells) can be used to trigger the cleavage of specific linkers, such as disulfide bonds. nih.govnih.gov

Many advanced prodrugs employ self-immolative linkers, where an initial trigger event (e.g., enzymatic cleavage) initiates a cascade of spontaneous chemical reactions that culminates in the release of the active drug. symeres.comnih.gov

Table 2: Examples of Chemical Linkers and Activation Triggers

| Linker Type | Chemical Bond | Triggering Mechanism | Common Location of Activation |

| Ester | Ester | Enzymatic (Esterases) | Plasma, Liver, various tissues |

| Amide/Peptide | Amide | Enzymatic (Peptidases/Amidases) | Target cells with specific proteases |

| Phosphate | Phosphate Ester | Enzymatic (Phosphatases) | Various tissues, tumor microenvironment |

| Hydrazone | Hydrazone | Chemical (Low pH) | Stomach, endosomes, lysosomes |

| Disulfide | Disulfide | Chemical (Reduction by Glutathione) | Intracellular environment, tumor cells |

Investigating Benzyl Protected Iminosugars as Potential Transient Prodrug Forms (academic concept)

The concept of using this compound as a transient prodrug is an academic exploration into leveraging protecting group chemistry for drug delivery. In this model, the four benzyl groups act as a lipophilic promoiety covalently attached to the Miglustat core via ether linkages. The central hypothesis is that these benzyl ethers, while stable chemically, could be cleaved in vivo to regenerate the active, polar Miglustat molecule.

Feasibility of In Vivo Deprotection of Benzylated Derivatives

The viability of a benzyl-protected compound as a prodrug hinges entirely on the feasibility of removing the benzyl groups under physiological conditions to release the parent drug. In synthetic organic chemistry, the cleavage of benzyl ethers is a standard procedure but typically requires harsh conditions that are not compatible with biological systems. nih.govyoutube.com

Common laboratory debenzylation methods include:

Catalytic Hydrogenolysis: Reaction with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. youtube.comorganic-chemistry.org This method is highly efficient but has no equivalent in vivo.

Strong Acid Cleavage: Use of strong acids can cleave benzyl ethers, but this is not a viable or selective method in the body. organic-chemistry.org

Oxidative Cleavage: Certain oxidizing agents can remove benzyl groups. organic-chemistry.orgresearchgate.netrsc.org

The challenge for a benzyl ether prodrug concept is the high stability of the carbon-oxygen ether bond. The human body possesses a vast array of enzymes, primarily cytochrome P450 (CYP) enzymes in the liver, that are capable of metabolizing a wide range of foreign compounds. The metabolism of ethers can occur, often through oxidative mechanisms like O-dealkylation. However, the O-debenzylation of a stable benzyl ether is not a common or efficient metabolic pathway.

Recent research has explored novel, milder methods for benzyl ether cleavage in laboratory settings, such as visible-light-mediated oxidative debenzylation, but these systems require specific photocatalysts and reagents not present in vivo. nih.govresearchgate.net There is some evidence of enzyme-mediated cleavage of specific, activated benzyl ethers, for instance in prodrugs where the benzyl group is part of a self-immolative linker system activated by a protease. nih.gov However, the direct, efficient enzymatic cleavage of simple, stable benzyl ethers like those in this compound by endogenous human enzymes remains a significant hurdle.

Therefore, while this compound serves as an excellent conceptual model for drastically altering the physicochemical properties of an iminosugar, its practical application as a prodrug is academically speculative. The primary obstacle is the lack of a known, efficient in vivo trigger mechanism for the hydrolytic or oxidative cleavage of these stable benzyl ether linkages to release the active Miglustat molecule.

Influence of Benzyl Groups on Biodistribution and Cellular Permeation (theoretical)

The transformation of a hydrophilic parent molecule like Miglustat into its perbenzylated form, this compound, theoretically induces profound changes in its physicochemical properties, which in turn dictates its biodistribution and cellular permeation. The addition of four benzyl groups significantly increases the molecule's lipophilicity, a critical parameter in drug disposition.

Theoretically, this increased lipophilicity, evidenced by a higher partition coefficient (LogP), would enhance the molecule's ability to cross lipid-rich biological membranes, such as the blood-brain barrier (BBB), via passive diffusion. While Miglustat itself is water-soluble and can utilize carbohydrate transport mechanisms, its benzylated counterpart would rely more on its lipid-like character to permeate cellular barriers nih.gov. Conversely, the increased lipophilicity may lead to greater sequestration in adipose tissues, altering the volume of distribution and potentially leading to a longer terminal half-life. It could also increase the likelihood of metabolism by cytochrome P450 enzymes in the liver.

Furthermore, the addition of bulky benzyl groups drastically reduces the molecule's topological polar surface area (TPSA), a descriptor that correlates with membrane permeability nih.govnih.gov. A lower TPSA value is generally associated with increased cell membrane penetration. Therefore, the benzylation strategy serves as a classic prodrug approach to mask the polar hydroxyl groups of the iminosugar, facilitating its transit across membranes. Once inside the target cell or compartment, enzymatic or chemical cleavage would be required to remove the benzyl groups and release the active, polar Miglustat molecule.

Table 1: Theoretical Physicochemical Property Comparison

| Property | Miglustat | This compound | Theoretical Implication for this compound |

|---|---|---|---|

| Molecular Weight (g/mol) | 219.28 | 579.78 | Increased size may slightly hinder diffusion but is offset by other factors. |

| Calculated LogP | -0.6 to -1.2 nih.govhmdb.ca | ~6.0-7.0 (Estimated) | Significantly increased lipophilicity, enhancing passive diffusion across lipid membranes. |

| Topological Polar Surface Area (TPSA) (Ų) | 84.2 nih.gov | ~21.7 (Estimated) | Reduced polarity, favoring higher cell permeation and BBB penetration. |

| Water Solubility | High (>1000 mg/mL) nih.gov | Low (Predicted) | Decreased aqueous solubility; may require specific formulation strategies. |

Novel Derivatization Strategies for Iminosugars to Optimize Preclinical Pharmacokinetics

To enhance the therapeutic potential of iminosugars, various derivatization strategies are employed to overcome pharmacokinetic challenges such as rapid clearance and poor bioavailability. These strategies aim to modify the molecule to improve its stability, circulation time, and ability to reach specific target tissues.

PEGylation and other Polymer Conjugations

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) polymer chains to a therapeutic agent, is a well-established strategy to improve the pharmacokinetic properties of both large and small molecules nih.govnih.gov. For iminosugars, this modification can offer several theoretical advantages. The attachment of a PEG chain increases the hydrodynamic size of the iminosugar conjugate, which can significantly reduce its renal clearance through glomerular filtration . This leads to a prolonged circulation half-life, maintaining therapeutic concentrations for extended periods and potentially allowing for less frequent dosing pharmtech.com.

This process can also shield the iminosugar from enzymatic degradation and reduce uptake by the reticuloendothelial system, further extending its presence in the bloodstream researchgate.net. Moreover, PEG is highly soluble in water, and its conjugation can enhance the aqueous solubility of more lipophilic iminosugar derivatives tandfonline.com. Polymer-drug conjugates can be designed with stable linkages to create a new chemical entity or with cleavable linkers that release the parent iminosugar at a controlled rate, functioning as a prodrug pharmtech.com.

Table 2: General Effects of PEGylation on Small Molecule Pharmacokinetics

| Pharmacokinetic Parameter | Unmodified Small Molecule | PEGylated Conjugate | Rationale for Change |

|---|---|---|---|

| Half-life (t½) | Short | Significantly Increased | Reduced renal clearance and enzymatic degradation . |

| Volume of Distribution (Vd) | Variable | Decreased | Increased hydrodynamic size restricts distribution primarily to the vascular compartment. |

| Systemic Clearance (CL) | Rapid | Significantly Decreased | Reduced glomerular filtration due to larger size . |

| Aqueous Solubility | Dependent on structure | Generally Increased | PEG is a highly hydrophilic polymer tandfonline.com. |

| Immunogenicity | Possible | Generally Decreased | PEG chains can mask antigenic epitopes. |

Conjugation for Blood-Brain Barrier Permeation

Delivering therapeutics to the central nervous system (CNS) is a major challenge due to the restrictive nature of the blood-brain barrier (BBB). While increasing lipophilicity, as with this compound, is one approach, it can be nonspecific. More advanced strategies involve conjugating the iminosugar to a molecule that can actively traverse the BBB.

One promising strategy is the use of "Trojan horse" vectors, where the iminosugar is attached to a peptide or monoclonal antibody that targets a specific receptor on the surface of brain endothelial cells nih.gov. These receptors, such as the transferrin receptor or insulin (B600854) receptor, mediate the transport of their natural ligands into the brain via a process called receptor-mediated transcytosis mdpi.com. By hijacking this endogenous pathway, an iminosugar conjugate can be actively transported across the BBB. Peptide shuttles are particularly attractive due to their smaller size, lower potential for immunogenicity, and greater chemical versatility compared to larger antibody vectors rsc.orgnih.gov.

Another approach involves conjugation to cell-penetrating peptides (CPPs), which can facilitate translocation across cell membranes, including those of the BBB, through various mechanisms mdpi.com. The design of these conjugates is critical; a linker is often used to connect the iminosugar to the shuttle, which can be designed to be stable or to cleave and release the active drug once inside the brain parenchyma nih.gov. These targeted delivery systems aim to increase the therapeutic concentration of the iminosugar in the CNS while minimizing systemic exposure and off-target effects.

Theoretical Frameworks and Future Research Directions

Advancing the Understanding of Glycosphingolipid Homeostasis and Pathophysiology

Tetrabenzyl Miglustat (B1677133), and its active form Miglustat (N-butyldeoxynojirimycin or N-B-DNJ), are pivotal in the study of glycosphingolipid (GSL) metabolism. GSLs are essential components of eukaryotic cell membranes, involved in critical cellular processes like signal transduction and cell recognition. nih.gov The biosynthesis of most GSLs begins with the enzyme ceramide-specific glucosyltransferase, which catalyzes the transfer of glucose to ceramide. Miglustat is a potent inhibitor of this enzyme. researchgate.net

By inhibiting the first step of GSL synthesis, researchers can induce a state of reduced substrate availability. This approach, known as Substrate Reduction Therapy (SRT), is fundamental to treating certain lysosomal storage disorders (LSDs) where the genetic deficiency of a specific lysosomal hydrolase leads to the toxic accumulation of its GSL substrate. nih.gov The therapeutic goal is to balance the rate of GSL synthesis with the impaired rate of its breakdown, thereby preventing the accumulation of these lipids and alleviating the associated pathology. researchgate.net

The use of Miglustat in laboratory models, including cell cultures and animals, has been instrumental in elucidating the pathophysiology of diseases like Gaucher disease and Niemann-Pick disease type C. nih.govresearchgate.net In Gaucher disease, a deficiency in glucocerebrosidase leads to the accumulation of glucosylceramide in macrophages. researchgate.net Studies using Miglustat have demonstrated that inhibiting GSL synthesis can reverse this storage, providing a powerful tool to understand the downstream cellular consequences of lipid accumulation. These investigations have been crucial in validating the concept of SRT and have paved the way for its clinical application. nih.gov

Potential for Iminosugars in Other Sphingolipid-Related Disorders

The success of SRT in Gaucher disease has spurred research into the application of iminosugars for a range of other sphingolipid-related disorders. The ability of small molecules like Miglustat to cross the blood-brain barrier makes them particularly promising for LSDs with neurological involvement, a major limitation of enzyme replacement therapy.

Clinical trials and preclinical studies have explored the use of Miglustat for neuronopathic LSDs, including Niemann-Pick disease type C, late-onset Tay-Sachs disease, and Sandhoff disease. nih.gov Furthermore, a significant link has been established between Gaucher disease and Parkinson's disease, where mutations in the GBA1 gene (encoding glucocerebrosidase) are a major genetic risk factor. researchgate.netmdpi.com This has opened avenues for investigating iminosugars as potential therapeutic agents to address the underlying sphingolipid dysregulation in synucleinopathies. mdpi.com Beyond LSDs, iminosugars have also been investigated for their ability to act as chemical chaperones, assisting in the proper folding of mutant proteins, a mechanism explored in conditions like cystic fibrosis. nih.govmdpi.com

| Iminosugar Application | Target Disorder(s) | Therapeutic Rationale |

| Substrate Reduction | Gaucher Disease (Type 1), Niemann-Pick Disease Type C, Tay-Sachs Disease, Sandhoff Disease | Inhibition of glucosylceramide synthase to reduce the accumulation of toxic glycosphingolipids. researchgate.netnih.gov |

| Protein Trafficking/Folding | Cystic Fibrosis | Acting as chemical chaperones to rescue the function of misfolded proteins (e.g., F508del-CFTR). mdpi.com |

| Neuroprotection | Parkinson's Disease and other Synucleinopathies | Addressing sphingolipid metabolism disruptions linked to GBA1 mutations and α-synuclein aggregation. mdpi.com |

Development of Highly Selective Glycosidase Modulators

Iminosugars are mimics of the transition state of glycosidase-catalyzed reactions, allowing them to inhibit a range of these enzymes. nih.gov While Miglustat primarily targets glucosylceramide synthase, it also inhibits other enzymes like intestinal disaccharidases. nih.gov This lack of absolute specificity can lead to off-target effects. Consequently, a major focus of current research is the design and synthesis of new iminosugar derivatives with enhanced selectivity and potency for specific enzymatic targets. nih.gov

Medicinal chemists are modifying the core iminosugar structure, for example, by altering the N-alkyl chain or modifying the ring structure, to improve interactions with the active site of the target enzyme. nih.govacs.org This has led to the development of compounds with greater selectivity for α-glucosidase or α-galactosidase, which are relevant for other disorders like Pompe disease. nih.govacs.org The goal is to create a new generation of iminosugars that are not just inhibitors but highly selective modulators of glycosidase activity, maximizing therapeutic benefit while minimizing undesirable side effects. nih.govnih.govresearchgate.net

Integration of Omics Data (e.g., Glycomics, Metabolomics) in Iminosugar Research

The advent of "omics" technologies has revolutionized the study of complex biological systems and the effects of therapeutic agents. In iminosugar research, the integration of glycomics (the study of all glycans in a biological system) and metabolomics (the study of all small molecule metabolites) provides a holistic view of the cellular response to glycosidase modulation. mdpi.comresearchgate.net

Instead of focusing on a single substrate, these approaches allow scientists to map the global changes in the glycome and metabolome following treatment with a compound like Miglustat. nih.govnih.gov This can reveal previously unknown metabolic pathways affected by the drug and help identify novel biomarkers for monitoring disease progression and therapeutic response. mdpi.comnih.gov For instance, analyzing the full spectrum of glycans can provide a detailed signature of how GSL homeostasis is altered in a disease state and how it is restored by an iminosugar. mdpi.comresearchgate.net Integrating these multi-omics datasets offers a more comprehensive understanding of a drug's mechanism of action and its system-wide effects, which is crucial for developing safer and more effective therapies. nih.govfrontiersin.orgastrazeneca.com

| Omics Technology | Application in Iminosugar Research | Potential Insights |

| Glycomics | Comprehensive analysis of the glycome (all cellular glycans). mdpi.comresearchgate.net | Identifies global shifts in glycosylation patterns, discovers novel glycobiomarkers, and elucidates the impact on glycan-dependent pathways. mdpi.commdpi.com |

| Metabolomics | Global profiling of low molecular weight metabolites. nih.gov | Reveals broad metabolic reprogramming, identifies off-target effects, and uncovers new pathways involved in disease pathophysiology. nih.govnih.gov |

| Proteomics | Large-scale study of proteins. | Identifies protein interaction partners of iminosugars and understands downstream effects on protein expression and function. nih.gov |

| Multi-omics Integration | Combined analysis of genomics, transcriptomics, proteomics, glycomics, and metabolomics data. frontiersin.orgoxfordglobal.com | Provides a systems-level understanding of disease and drug action, identifies complex biomarker signatures, and prioritizes new therapeutic targets. nih.govastrazeneca.com |

Application of Artificial Intelligence and Machine Learning in Iminosugar Design

The chemical space of potential iminosugar derivatives is vast, making traditional synthesis and screening methods time-consuming and expensive. youtube.com Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the drug design process. nih.govmondaq.com

AI algorithms can be trained on large datasets of existing iminosugars and their known biological activities. nih.gov These models can then predict the properties of novel, unsynthesized compounds, such as their binding affinity for a specific glycosidase or their potential for off-target effects. youtube.comnih.gov This "in silico" screening allows researchers to prioritize the most promising candidates for chemical synthesis and laboratory testing. nih.gov Furthermore, generative AI models can design entirely new iminosugar structures with desired properties, moving beyond simple modification of existing scaffolds. youtube.comnih.gov By integrating AI and ML, the design-build-test-learn cycle in drug discovery can be significantly shortened, paving the way for the rapid development of next-generation iminosugar therapeutics. nih.govmondaq.com

Challenges and Opportunities in Translational Research from Preclinical Models

Translating promising findings from preclinical models (cell cultures and animals) into effective human therapies is a major hurdle in drug development. cytivalifesciences.comnih.gov Iminosugar research faces several translational challenges. Preclinical models may not fully recapitulate the complexity of human disease, leading to discrepancies in efficacy and safety. nih.govtno.nl For neurological disorders, ensuring adequate drug delivery across the blood-brain barrier remains a significant challenge. Furthermore, predicting and managing inter-subject variability in drug response is difficult. nih.gov

Despite these challenges, there are significant opportunities. The development of more sophisticated and predictive preclinical models, including those that better mimic human pathophysiology, is a key area of progress. nih.govtno.nl The use of biomarkers, often identified through omics studies, allows for more precise patient stratification and monitoring of treatment effects in clinical trials. nih.gov The journey of Miglustat from a laboratory compound to an approved therapy for Gaucher disease and Niemann-Pick Type C provides a valuable roadmap, highlighting the importance of rigorous preclinical testing and well-designed clinical studies. nih.gov Overcoming the translational gap requires a multidisciplinary approach, integrating advanced biological models, cutting-edge analytical techniques, and innovative clinical trial designs. cytivalifesciences.comnih.gov

Q & A

Q. How should contradictory findings about this compound’s therapeutic efficacy in genetic disease models be reconciled?

- Methodological Answer: Conduct meta-analyses of preclinical studies using PRISMA guidelines, stratifying results by disease model (e.g., Gaucher vs. Niemann-Pick), dosage, and endpoint metrics. Validate hypotheses with head-to-head comparisons in isogenic cell lines under standardized culture conditions .

Key Methodological Considerations

- Data Validation: Always include triplicate measurements, blinded analysis, and cross-laboratory reproducibility checks to mitigate bias .

- Ethical Reporting: Disclose all raw data in supplementary materials, including failed experiments, to avoid publication bias .

- Interdisciplinary Integration: Combine wet-lab experiments with computational modeling to address mechanistic gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.